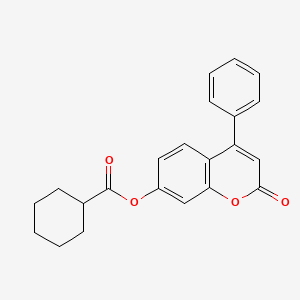

![molecular formula C18H13ClN4O B5548583 5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5548583.png)

5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives often involves one-pot, multi-component reactions that afford these compounds in good to excellent yields. For instance, a green synthesis approach for producing methyl pyrano pyrimidine derivatives employs a one-pot, four-component reaction catalyzed by L-proline, highlighting the efficiency and environmental friendliness of modern synthetic methods (Yadav et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of hydrogen-bonded chains and sheets, facilitating interactions like C-H...π and π-π stacking, which significantly influence their crystal packing and stability (Portilla et al., 2005).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine compounds engage in a variety of chemical reactions, thanks to their reactive sites. For example, their interaction with aromatic aldehydes in the presence of heteropolyacids leads to the synthesis of aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, showcasing their versatility in chemical transformations (Heravi et al., 2007).

科学的研究の応用

Antimicrobial and Anticancer Activity

Compounds related to 5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and evaluated for their antimicrobial and anticancer properties. A series of these compounds demonstrated significant activity against various microbial strains and exhibited higher anticancer activity than doxorubicin, a reference drug. This suggests their potential as effective antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, exploring their affinity for A1 adenosine receptors. These compounds, especially those with a 3-chlorophenyl group, showed promising activity, suggesting potential applications in neurological disorders or diseases where adenosine receptor modulation is beneficial (Harden, Quinn, & Scammells, 1991).

Anti-inflammatory Properties

Further research into pyrazolo[3,4-d]pyrimidine derivatives indicated their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) without the common side effect of ulcerogenic activity. One compound, in particular, demonstrated high anti-inflammatory activity with a better therapeutic index than traditional NSAIDs, pointing towards safer alternatives for inflammation management (Auzzi et al., 1983).

Antimicrobial Agents

Innovative approaches to developing antimicrobial agents involved the synthesis of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, with several derivatives showing potent activity. This highlights the versatility of pyrazolo[3,4-d]pyrimidine derivatives in addressing microbial resistance and the need for new antimicrobial compounds (El-ziaty et al., 2016).

Corrosion Inhibition

Additionally, some derivatives of 5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been studied for their corrosion inhibition properties, particularly on C-steel surfaces in acidic conditions. These compounds exhibited promising results, suggesting their utility in protecting industrial materials from corrosion, thereby extending their lifecycle and reducing maintenance costs (Abdel Hameed et al., 2020).

作用機序

将来の方向性

特性

IUPAC Name |

5-(3-chlorophenyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O/c1-12-21-17-16(11-20-23(17)14-7-3-2-4-8-14)18(24)22(12)15-9-5-6-13(19)10-15/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTKKTVGDZERNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)

![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)

![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)

![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)